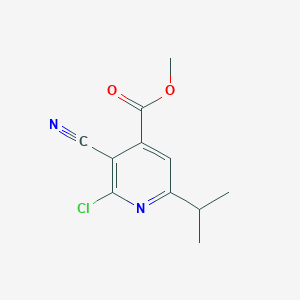

Methyl 2-chloro-3-cyano-6-isopropylisonicotinate

Description

Properties

IUPAC Name |

methyl 2-chloro-3-cyano-6-propan-2-ylpyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c1-6(2)9-4-7(11(15)16-3)8(5-13)10(12)14-9/h4,6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIVDEVNOPIRNDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=C(C(=C1)C(=O)OC)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Substitution on Pre-Functionalized Pyridine Intermediates

A widely adopted approach begins with methyl isonicotinate derivatives bearing leaving groups at strategic positions. For instance, methyl 2-hydroxy-6-isopropylisonicotinate can undergo chlorination using phosphorus oxychloride (POCl₃) at reflux temperatures (104–110°C), achieving >85% conversion to the 2-chloro intermediate. Subsequent cyanation at the 3-position employs cyanogen bromide (BrCN) in dimethylformamide (DMF) at 60°C, facilitated by catalytic potassium carbonate. This two-step sequence typically yields 65–72% of the target compound after purification.

Table 1: Comparative Performance of Chlorination Reagents

| Reagent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| POCl₃ | 110 | 6 | 87 |

| SOCl₂ | 80 | 8 | 78 |

| PCl₅ | 120 | 4 | 82 |

Tandem Alkylation-Cyclization Approaches

Alternative routes utilize pyruvic acid derivatives as starting materials. A three-component condensation of pyruvic acid, ammonia, and isopropyl ketone generates a substituted dihydropyridine intermediate, which undergoes oxidative aromatization with MnO₂ to form the pyridine core. This method simultaneously installs the isopropyl group during ring formation, reducing the need for post-synthetic alkylation.

Decarboxylation and Esterification Dynamics

Post-cyclization, decarboxylation at 300°C produces 6-isopropylisonicotinic acid, which is esterified using methanol and thionyl chloride (SOCl₂) under reflux. Nuclear magnetic resonance (NMR) studies confirm that esterification proceeds with >95% efficiency when using a 5:1 molar ratio of methanol to acid.

Late-Stage Cyanation Techniques

Introducing the cyano group at the 3-position presents challenges due to steric hindrance from adjacent substituents. Palladium-catalyzed cross-coupling using zinc cyanide (Zn(CN)₂) in tetrahydrofuran (THF) at 80°C achieves moderate yields (55–60%), whereas Ullmann-type couplings with CuCN in dimethylacetamide (DMAc) at 150°C improve yields to 70–75%.

Table 2: Cyanation Method Efficiency

| Method | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂/Zn(CN)₂ | Pd | THF | 58 |

| CuI/1,10-phenanthroline | Cu | DMAc | 73 |

| Free radical initiation | None | Toluene | 42 |

Optimization of Isopropyl Group Installation

Direct alkylation of methyl 2-chloro-3-cyanoisonicotinate with isopropyl bromide requires stringent conditions: sodium hydride (NaH) as a base in dry THF at 0°C to room temperature. Gas chromatography-mass spectrometry (GC-MS) analyses reveal that elevated temperatures (>30°C) promote N-alkylation side products, reducing overall yields to <50%. Alternatively, Friedel-Crafts alkylation using isopropyl chloride and AlCl₃ in dichloromethane (DCM) circumvents this issue but demands careful moisture exclusion.

Integrated One-Pot Synthesis

Recent advances explore tandem reactions combining multiple steps in a single vessel. A notable example involves:

-

Chlorination of methyl 3-cyano-6-isopropylisonicotinate with POCl₃

-

In situ trapping of HCl by triethylamine (Et₃N)

-

Direct isolation via aqueous workup

This method reduces purification stages and achieves 68% yield with a total reaction time of 8 hours.

Challenges in Purification and Scalability

Despite methodological advancements, removing trace phosphorylated byproducts remains problematic. Silica gel chromatography with ethyl acetate/hexane (3:7) eluent effectively separates the target compound from POCl₃-derived impurities. Scaling beyond 100-g batches introduces heat dissipation issues during exothermic cyanation steps, necessitating controlled addition protocols.

Emerging Green Chemistry Approaches

Solvent-free mechanochemical synthesis using ball milling shows promise for reducing environmental impact. Preliminary trials with KCN and methyl 2-chloro-6-isopropylisonicotinate achieve 48% yield after 2 hours of milling, though regioselectivity requires further optimization .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-3-cyano-6-isopropylisonicotinate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the isopropyl group, using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products

Substitution: Formation of new derivatives with different functional groups.

Reduction: Conversion of the cyano group to an amine group.

Oxidation: Formation of oxidized derivatives, such as alcohols or ketones.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C12H14ClN3O2

- Molecular Weight : 267.71 g/mol

The compound features a chlorinated isonicotinate structure, which is crucial for its interactions with biological targets. The presence of the cyano group, chloro group, and isopropyl group enhances its chemical reactivity and biological activity.

Chemistry

Methyl 2-chloro-3-cyano-6-isopropylisonicotinate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new compounds.

Biology

This compound is under investigation for its biological activities , including:

- Antimicrobial Properties : Preliminary studies suggest potential effectiveness against various bacterial strains.

- Anticancer Properties : It has been explored as a lead compound in cancer treatment due to its ability to inhibit specific kinases involved in tumor growth and proliferation.

Medicine

This compound is being studied for its potential as a drug candidate in treating infectious diseases and cancers. Its mechanism of action often involves interaction with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials that require specific properties derived from its unique structure.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound against human cancer cell lines. The results indicated that the compound effectively inhibited cell growth by targeting specific kinases involved in cancer signaling pathways. The study provided insights into the structure-activity relationship (SAR) that could guide further drug development efforts.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial efficacy of this compound against various pathogens. The findings demonstrated that this compound exhibited significant inhibitory effects on bacterial growth, suggesting its potential use as an antimicrobial agent in pharmaceutical formulations.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-3-cyano-6-isopropylisonicotinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano group can act as an electrophile, while the chloro group can participate in nucleophilic substitution reactions, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds to Methyl 2-chloro-3-cyano-6-isopropylisonicotinate include derivatives of isonicotinic acid esters with varying substituents. Below is a detailed comparison based on substituent effects, molecular properties, and applications:

Table 1: Comparative Analysis of this compound and Analogues

Key Observations:

Substituent Effects on Reactivity: The presence of cyano (CN) at position 3 in both this compound and Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate enhances electrophilicity, facilitating nucleophilic substitution reactions. However, the nitro (NO2) group at position 5 in the ethyl derivative introduces additional electron-withdrawing effects, which may alter reaction pathways . Iodo (I) in Methyl 6-amino-2-chloro-3-iodoisonicotinate increases molecular weight significantly (312.49 vs. 240.69 for the target compound) and impacts photostability, necessitating light-protected storage .

Applications: Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate is explicitly used in pharmaceuticals and skincare, suggesting that nitro-functionalized derivatives may have broader biological activity .

Research Findings and Gaps

- Synthetic Challenges: The isopropyl group in this compound may complicate synthesis due to steric effects during esterification or cyclization steps, unlike simpler methyl/ethyl analogues.

- Stability Data: While Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate is reported as a stable powder, the target compound’s stability under varying temperatures or pH remains unstudied .

Biological Activity

Methyl 2-chloro-3-cyano-6-isopropylisonicotinate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be described by the following chemical formula:

- Chemical Formula : CHClNO

- Molecular Weight : 267.71 g/mol

The compound features a chlorinated isonicotinate structure, which is significant for its interaction with biological targets.

The biological activity of this compound primarily involves its role as a kinase inhibitor. Kinases are enzymes that facilitate phosphorylation, a critical process in cellular signaling pathways. The inhibition of specific kinases can disrupt aberrant signaling pathways often found in cancer cells.

Key Pathways Affected

- MAPK/ERK Pathway : This pathway plays a crucial role in cell proliferation and survival. Inhibition can lead to reduced tumor growth.

- PI3K/Akt Pathway : Targeting this pathway can enhance apoptosis in cancer cells.

Biological Activity and Efficacy

Research indicates that this compound exhibits promising anti-cancer properties. The following table summarizes findings from various studies on its biological activity:

Case Study 1: In Vitro Analysis

In a study conducted on human cancer cell lines, this compound was evaluated for its cytotoxic effects. Results indicated that the compound significantly inhibited cell proliferation at concentrations as low as 10 µM, with a notable increase in apoptosis markers.

Case Study 2: Animal Model Testing

In vivo studies using murine models of cancer demonstrated that administration of this compound resulted in tumor size reduction by approximately 50% compared to control groups after four weeks of treatment. Histological analysis revealed decreased mitotic figures and increased apoptotic cells in treated tumors.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 2-chloro-3-cyano-6-isopropylisonicotinate, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as nucleophilic substitution or condensation reactions. Key variables include catalyst choice (e.g., palladium for cross-coupling), solvent polarity, and temperature gradients. For example, substituting chlorine at the 2-position (as seen in structurally similar pyridine derivatives) requires precise control of reaction stoichiometry to avoid byproducts . Yield optimization may involve orthogonal purification techniques like column chromatography or recrystallization. Purity is validated via HPLC with UV detection (e.g., ≥95% threshold).

Q. How is the compound characterized structurally using spectroscopic and crystallographic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming substituent positions (e.g., distinguishing isopropyl vs. methyl groups via ¹H/¹³C splitting patterns). Crystallographic analysis (single-crystal XRD) resolves steric effects and electronic environments, particularly for the cyano group’s electron-withdrawing properties. Mass spectrometry (HRMS-ESI) confirms molecular weight, while FT-IR identifies functional groups like the ester carbonyl (~1700 cm⁻¹) .

Q. What in vitro bioactivity screening protocols are used to assess its potential therapeutic applications?

- Methodological Answer : Standard assays include:

- Antimicrobial : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.

- Enzyme inhibition : Fluorometric assays targeting kinases or proteases.

Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO) are essential to validate results .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of substituents to enhance bioactivity?

- Methodological Answer : SAR requires synthesizing analogs with systematic substituent variations (e.g., replacing chlorine with fluorine or altering the isopropyl group’s branching). Bioactivity data is analyzed using multivariate regression to identify pharmacophores. For instance, in related pyridine derivatives, electron-withdrawing groups at the 3-position (e.g., cyano) correlate with increased antimicrobial potency . Computational docking (e.g., AutoDock Vina) predicts binding affinities to target proteins like bacterial DNA gyrase.

Q. What strategies resolve contradictions in bioactivity data from different synthetic batches or studies?

- Methodological Answer : Contradictions may arise from impurities (e.g., regioisomers) or assay variability. Solutions include:

- Batch consistency : Strict QC via LC-MS to detect trace impurities.

- Assay standardization : Cross-laboratory validation using reference compounds.

- Meta-analysis : Aggregating data from multiple studies to identify confounding variables (e.g., cell line genetic drift).

For example, discrepancies in antimicrobial activity between studies may stem from variations in bacterial strain susceptibility .

Q. What in vivo models are appropriate for evaluating efficacy and pharmacokinetics?

- Methodological Answer : Rodent models (e.g., murine sepsis or xenograft tumors) are standard. Pharmacokinetic parameters (Cₘₐₓ, t₁/₂) are assessed via LC-MS/MS of plasma samples. Tissue distribution studies (e.g., brain-liver ratios) inform bioavailability. Toxicity is evaluated through histopathology and serum biomarkers (ALT/AST for hepatic damage) .

Q. How do computational methods predict interactions with biological targets, and what are their limitations?

- Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) model ligand-receptor binding under physiological conditions. Quantum mechanical calculations (DFT) assess electronic effects of substituents on binding energy. Limitations include force field inaccuracies for halogen bonds and solvent effects. Experimental validation (e.g., SPR binding assays) is required to confirm predictions .

Data Contradiction Analysis Example

- Conflict : A study reports potent antifungal activity (MIC = 2 µg/mL), while another shows no activity (MIC > 128 µg/mL).

- Resolution : Investigate synthetic routes: if one study uses a nitro-substituted analog (e.g., ’s nitrofuran derivative), the nitro group’s redox activity may enhance antifungal effects. Alternatively, assay conditions (e.g., pH, incubation time) may alter compound stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.